molecular formula C13H14ClNO3S2 B2701808 N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-sulfonamide CAS No. 2034257-59-3

N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-sulfonamide

Cat. No. B2701808
CAS RN: 2034257-59-3
M. Wt: 331.83
InChI Key: CYJXBJSVIJKMEO-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10 H8 Cl N O2 S2 . It’s a part of the thiophene family, which are known for their versatile pharmacological activities .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the Suzuki reaction, a method for C–C bond formations in organic molecules . This reaction has been used to synthesize novel derivatives of 2,5-dibromo-3-methylthiophene .


Molecular Structure Analysis

The molecular structure of “N-(3-chlorophenyl)thiophene-2-sulfonamide” includes a thiophene ring, a sulfonamide group, and a 3-chlorophenyl group . The exact structure would need to be determined through further analysis.


Chemical Reactions Analysis

Thiophene derivatives, including “N-(3-chlorophenyl)thiophene-2-sulfonamide”, can undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide:

Antimicrobial Agents

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide has shown potential as an antimicrobial agent. Thiophene derivatives are known for their antimicrobial properties, and this compound could be effective against a range of bacterial and fungal pathogens . Research in this area focuses on synthesizing and testing the compound’s efficacy in inhibiting microbial growth and understanding its mechanism of action.

Anti-inflammatory Drugs

This compound is also being explored for its anti-inflammatory properties. Thiophene-based compounds have been found to possess significant anti-inflammatory activity . Studies are investigating how N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide can be used to develop new anti-inflammatory drugs, potentially offering alternatives to current treatments with fewer side effects.

Cancer Therapy

Research has indicated that thiophene derivatives can exhibit anticancer activity . N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide is being studied for its potential to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. This application is particularly promising for developing targeted cancer therapies.

Organic Electronics

Thiophene derivatives are widely used in organic electronics due to their excellent electronic properties . N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide could be utilized in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Research in this field focuses on optimizing the compound’s electronic properties and stability for use in electronic devices.

Corrosion Inhibitors

The compound is also being investigated for its potential as a corrosion inhibitor . Thiophene derivatives have been shown to protect metals from corrosion, and N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide could be used in coatings and treatments to extend the lifespan of metal structures and components.

Pharmacological Studies

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide is being studied for its broader pharmacological effects . This includes its potential use as an antihypertensive agent, its effects on the central nervous system, and its overall safety and efficacy in various therapeutic applications. These studies aim to uncover new therapeutic uses and improve existing treatments.

Material Science

In material science, thiophene derivatives are valued for their mechanical and thermal properties . N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide could be used in the development of new materials with enhanced properties for industrial applications, such as high-performance polymers and composites.

Environmental Applications

Lastly, the compound is being explored for environmental applications, such as in the development of sensors for detecting pollutants . Thiophene-based sensors can be highly sensitive and selective, making them useful for monitoring environmental contaminants and ensuring compliance with safety standards.

These diverse applications highlight the versatility and potential of N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide in various fields of scientific research.

Springer RSC Advances BMC Chemistry

Future Directions

The future directions for “N-(3-chlorophenyl)thiophene-2-sulfonamide” and similar compounds could involve further exploration of their pharmacological activities and the development of new synthesis methods . These compounds could potentially be a source of new pharmaceutical agents .

Mechanism of Action

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S2/c14-11-4-1-3-10(9-11)12(16)6-7-15-20(17,18)13-5-2-8-19-13/h1-5,8-9,12,15-16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJXBJSVIJKMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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